molecular formula CoH6N2O7S2 B7949670 Cobalt(II) sulfamate hydrate

Cobalt(II) sulfamate hydrate

Cat. No.: B7949670
M. Wt: 269.13 g/mol
InChI Key: FEFUACWQRKROSR-UHFFFAOYSA-L
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Description

Molecular Formula and Structural Composition

This compound is defined by the molecular formula CoH~6~N~2~O~7~S~2~ , corresponding to a monohydrate of cobalt(II) disulfamate. The structure comprises a central cobalt(II) cation coordinated by two sulfamate anions (H~2~NSO~3~^−^) and one water molecule (Table 1).

Table 1: Molecular and structural characteristics of this compound

Property Detail
Molecular formula CoH~6~N~2~O~7~S~2~
Molecular weight 269.13 g/mol
Coordination geometry Octahedral (inferred from analogous cobalt complexes)
Key structural features - Co^2+^ center
- Two bidentate sulfamate ligands
- One lattice water molecule

The sulfamate ligands bind via the sulfonyl oxygen atoms, forming a stable coordination sphere around the cobalt ion. X-ray crystallographic data, though limited for this specific hydrate, suggest similarities to related cobalt sulfamates where the metal center adopts an octahedral geometry.

Hydration States and Isomeric Variants

This compound exists predominantly in the monohydrate form under standard conditions. Unlike cobalt sulfate or nitrate, which exhibit multiple hydration states (e.g., hexa- or heptahydrates), the sulfamate derivative demonstrates greater hydration stability. This stability arises from the strong hydrogen-bonding network between the sulfamate ligands and water molecules, which minimizes further water incorporation.

Isomeric variants of this compound remain unreported in the literature. The compound’s structural rigidity, imposed by the sulfamate ligands’ chelating capacity, likely suppresses isomerization. However, pressure-induced phase changes—observed in cobalt sulfate hydrates—have not been investigated for the sulfamate analog, representing a potential area for future study.

Properties

IUPAC Name

cobalt(2+);disulfamate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Co.2H3NO3S.H2O/c;2*1-5(2,3)4;/h;2*(H3,1,2,3,4);1H2/q+2;;;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFUACWQRKROSR-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

NS(=O)(=O)[O-].NS(=O)(=O)[O-].O.[Co+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CoH6N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Cobalt(II) sulfamate hydrate can be synthesized by reacting cobalt(II) hydroxide with sulfamic acid. The reaction typically occurs in an aqueous medium at room temperature:

Co(OH)2+2NH2SO3HCo(NH2SO3)2+2H2O\text{Co(OH)}_2 + 2 \text{NH}_2\text{SO}_3\text{H} \rightarrow \text{Co(NH}_2\text{SO}_3\text{)}_2 + 2 \text{H}_2\text{O} Co(OH)2​+2NH2​SO3​H→Co(NH2​SO3​)2​+2H2​O

Industrial Production Methods: Industrial production of this compound involves the controlled reaction of cobalt(II) hydroxide with sulfamic acid in large reactors. The resulting solution is then evaporated to obtain the crystalline hydrate form.

Types of Reactions:

    Oxidation: Cobalt(II) sulfamate can undergo oxidation to form cobalt(III) compounds.

    Reduction: It can be reduced back to cobalt(II) from cobalt(III) states.

    Substitution: Cobalt(II) sulfamate can participate in ligand substitution reactions, where the sulfamate ligands are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Ligands such as ammonia or ethylenediamine under controlled pH conditions.

Major Products:

    Oxidation: Cobalt(III) sulfamate.

    Reduction: Cobalt(II) sulfamate.

    Substitution: Complexes like hexaamminecobalt(II).

Scientific Research Applications

Catalysis

Cobalt(II) sulfamate hydrate serves as a catalyst in various chemical reactions, particularly in organic synthesis. Its ability to facilitate oxidation reactions makes it valuable in the production of fine chemicals and pharmaceuticals. For instance, cobalt salts are known to catalyze the oxidation of alcohols to aldehydes and ketones.

Biomedical Research

In biomedical applications, this compound is explored for its potential in drug formulation and delivery systems. It has been studied as a component in biocompatible materials, which are crucial for developing medical devices and implants. Additionally, cobalt compounds have been researched for their role in cancer therapy due to their ability to induce apoptosis in cancer cells .

Material Science

This compound is used in the production of various advanced materials, including:

  • Thin Films : Employed in the deposition processes for creating thin films used in electronics and solar cells.
  • Nanomaterials : It is utilized in synthesizing nanoparticles that have applications in catalysis and sensor technology.
  • Magnetic Materials : Cobalt compounds are integral to developing high-strength magnetic materials used in various industrial applications.

Case Study 1: Cobalt-Based Catalysts

A study demonstrated that this compound could be used effectively as a catalyst in the synthesis of biodiesel from vegetable oils. The research indicated that this compound significantly improved the reaction rates compared to other metal catalysts .

Case Study 2: Biomedical Applications

Research published by the International Agency for Research on Cancer highlighted the use of cobalt compounds, including this compound, in developing targeted drug delivery systems for cancer treatment. The study showcased how these compounds could be modified to enhance their therapeutic efficacy while minimizing side effects .

Mechanism of Action

The mechanism of action of cobalt(II) sulfamate hydrate involves its ability to form coordination complexes with various ligands. These complexes can interact with molecular targets such as enzymes and proteins, altering their activity. The pathways involved include redox reactions and ligand exchange processes.

Comparison with Similar Compounds

Cobalt(II) Sulfate Heptahydrate

CAS Number : 10026-24-1
Molecular Formula : CoSO4·7H2O
Molecular Weight : 281.10 g/mol

  • Applications : Primarily used in electroplating , pigments, and animal feed additives. Unlike cobalt sulfamate, it is less suited for high-precision plating due to higher internal stress in deposited layers .
  • Solubility : Highly soluble in water (113 g/100 mL at 20°C), but forms sulfate complexes (e.g., [Co(H2O)6]<sup>2+</sup>) that are less stable than sulfamate complexes .
  • Hazards: Classified with hazard codes H317 (allergic skin reaction), H334 (respiratory sensitization), and H350 (carcinogenicity) .

Nickel(II) Sulfamate Hydrate

CAS Number: Not explicitly provided (structurally analogous to cobalt sulfamate) Molecular Formula: Ni(SO3NH2)2·xH2O

  • Applications : Used in electroplating for corrosion-resistant nickel coatings. Nickel sulfamate offers higher ductility than cobalt sulfamate but lacks cobalt’s magnetic properties .
  • Hazards: Shares similar hazards with cobalt compounds, including H334 and H350, but nickel is also a known human carcinogen .

Cobalt(II) Chloride Hexahydrate

CAS Number : 7791-13-1
Molecular Formula : CoCl2·6H2O

  • Applications : Used in humidity indicators, catalysts, and electroplating. However, chloride ions can cause pitting corrosion in plated materials, making it less desirable than sulfamate salts .
  • Hazards : Highly toxic (H302, H330) and corrosive .

Structural and Functional Comparisons

Ligand Stability and Complexation

Cobalt sulfamate forms stable tetrahedral or octahedral complexes in solution, enhancing plating efficiency . In contrast, cobalt sulfate primarily forms hexaaquacobalt(II) ions ([Co(H2O)6]<sup>2+</sup>), which are less stable under varying pH conditions . Nickel sulfamate exhibits similar stability to cobalt sulfamate but lacks cobalt’s redox versatility .

Data Table: Key Properties of Cobalt Compounds

Property Cobalt(II) Sulfamate Hydrate Cobalt(II) Sulfate Heptahydrate Nickel(II) Sulfamate Hydrate
CAS Number 14017-41-5 10026-24-1 N/A
Molecular Formula Co(NH2SO3)2·4H2O CoSO4·7H2O Ni(SO3NH2)2·xH2O
Molecular Weight 251.1 (or 323.14* ) 281.10 Varies with hydration
Solubility in Water High 113 g/100 mL High
Primary Applications Precision electroplating, catalysts Pigments, general electroplating Corrosion-resistant coatings
Key Hazards Limited data H317, H334, H350 H317, H334, H350

Note: Molecular weight discrepancy in may reflect a different hydrate form.

Q & A

Q. What is the chemical formula and hydration state of cobalt(II) sulfamate hydrate?

this compound has the molecular formula Co(NH₂SO₃)₂·4H₂O , with four water molecules of crystallization. This is determined via elemental analysis and confirmed by thermogravimetric analysis (TGA) to quantify water loss upon heating . The anhydrous form (Co(NH₂SO₃)₂) is rarely isolated due to its hygroscopic nature.

Q. How can the hydration number be experimentally determined?

The hydration number is typically determined using gravimetric analysis :

Weigh a sample of the hydrate.

Heat it to 150–200°C in a crucible until constant mass is achieved (removing all water).

Calculate the mass loss and moles of H₂O lost relative to the anhydrous compound.

  • Example: If 10.0 g of hydrate loses 2.16 g of water, the molar ratio of H₂O:Co(NH₂SO₃)₂ is ~4:1 .

Q. What safety precautions are required when handling this compound?

  • Personal protective equipment (PPE): Gloves, lab coat, and goggles to avoid skin/eye contact (cobalt compounds are potential irritants and carcinogens).
  • Ventilation: Use a fume hood to prevent inhalation of dust.
  • Disposal: Treat as hazardous waste; neutralize acidic residues before disposal .

Advanced Research Questions

Q. How can discrepancies in reported hydration numbers be resolved?

Contradictions in hydration states (e.g., 4H₂O vs. 3H₂O) may arise from:

  • Synthesis conditions: Variations in temperature or humidity during crystallization.
  • Analytical methods: Gravimetry may underestimate hydration if decomposition occurs.
    Resolution:
  • Use complementary techniques:
    • TGA-DSC to track phase transitions and water loss kinetics.
    • X-ray diffraction (XRD) to confirm crystal structure and hydration state .

Q. What advanced methods optimize this compound synthesis for electroplating applications?

  • Precipitation method: React cobalt carbonate (CoCO₃) with sulfamic acid (H₂NSO₃H) in aqueous solution:
    CoCO3+2H2NSO3HCo(NH2SO3)2+CO2+H2O\text{CoCO}_3 + 2\text{H}_2\text{NSO}_3\text{H} \rightarrow \text{Co(NH}_2\text{SO}_3\text{)}_2 + \text{CO}_2 + \text{H}_2\text{O}

  • Purification: Recrystallize from hot water to remove impurities (e.g., unreacted sulfamic acid).

  • Electroplating optimization: Adjust pH (3.5–4.5) and current density (10–50 mA/cm²) to control deposit uniformity and adhesion .

Q. How does thermal stability impact its use in catalysis?

  • TGA analysis: Decomposition begins at \sim120°C (loss of hydration water) and proceeds to form cobalt oxides/sulfates above 300°C.
  • Catalytic implications: The anhydrous form is more reactive in oxidation reactions but less stable. Use in situ TGA-MS to correlate thermal events with catalytic activity .

Q. What analytical techniques characterize its coordination environment?

  • UV-Vis spectroscopy: Compare spectra of hydrated vs. anhydrous forms; Co²⁺ in octahedral geometry shows distinct d-d transitions (e.g., peaks at 510 nm and 620 nm).
  • FTIR: Confirm sulfamate ligand coordination via N–S–O stretching vibrations (1040–1150 cm⁻¹) .

Methodological Considerations

Q. How to design experiments for studying hydration/dehydration kinetics?

  • Isothermal TGA: Heat samples at fixed temperatures (e.g., 100°C, 150°C) and model water loss using the Avrami equation.
  • Dynamic vapor sorption (DVS): Measure water uptake/loss under controlled humidity to assess reversibility .

Q. How to address variability in electroplating performance?

  • Controlled variables:
    • Solution composition: Maintain [Co²⁺] at 0.1–0.5 M and sulfamate:Co molar ratio >2:1 to prevent passivation.
    • Additives: Thiourea (0.01–0.1 g/L) improves deposit brightness by inhibiting dendritic growth.
  • Quality metrics: Use SEM-EDS to evaluate coating morphology and elemental composition .

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